molecular formula C24H20BNa B116482 Sodium tetraphenylborate CAS No. 143-66-8

Sodium tetraphenylborate

Cat. No.: B116482
CAS No.: 143-66-8
M. Wt: 342.2 g/mol
InChI Key: HFSRCEJMTLMDLI-UHFFFAOYSA-N
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Description

Sodium tetraphenylborate is an organic compound with the chemical formula NaB(C₆H₅)₄. It is a salt where the anion consists of four phenyl rings bonded to a boron atom. This white crystalline solid is used to prepare other tetraphenylborate salts, which are often highly soluble in organic solvents. This compound is widely used in inorganic and organometallic chemistry as a precipitating agent for potassium, ammonium, rubidium, and caesium ions, as well as some organic nitrogen compounds .

Mechanism of Action

Target of Action

Sodium tetraphenylborate (NaB(C6H5)4) primarily targets potassium, ammonium, rubidium, and caesium ions , as well as some organic nitrogen compounds . It acts as a precipitating agent in inorganic and organometallic chemistry .

Mode of Action

The compound interacts with its targets by forming insoluble precipitates . This is achieved through a reaction where this compound allows the displacement of other ligands, which are removed from the solution as a precipitate . For example, it can allow N2 to displace the chloride ligand, which is removed from the solution as a precipitate of sodium chloride .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the precipitation of certain ions and organic nitrogen compounds. This leads to their removal from the solution, effectively altering the concentration of these ions or compounds in the solution .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its solubility properties. It is highly soluble in water and organic solvents . This high solubility influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of insoluble precipitates with certain ions and organic nitrogen compounds . This leads to a decrease in the concentration of these ions or compounds in the solution. In addition, it can generate stable, crystalline N-acylammonium salts by ion exchange .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other ions or compounds in the solution, the pH of the solution, and the temperature. For instance, its solubility decreases with increasing concentration of the salting out agent in the solution . Furthermore, its water solution gradually decomposes and becomes turbid, but can be stored at room temperature when the pH value is adjusted to about 5 .

Safety and Hazards

Sodium Tetraphenylborate is toxic if swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Sodium Tetraphenylborate has been used to isolate complexes containing dinitrogen ligands . It is also used as a precipitant in water treatment processes . Its low solubility potentially provides decontamination factors as high as 10^5 to 10^6, and the precipitate is typically in a form that is easily filtered .

Biochemical Analysis

Biochemical Properties

Sodium tetraphenylborate is known to form hydrophobic salts with amines, ammonium ions, and large alkali metal ions such as cesium or rubidium ions This property allows it to interact with various biomolecules in biochemical reactions

Cellular Effects

Its ability to form hydrophobic salts with amines and ammonium ions suggests that it may influence cell function by interacting with these molecules

Molecular Mechanism

It is known to act as a phenyl donor in palladium-catalyzed cross-coupling reactions involving vinyl and aryl triflates to give arylalkenes and biaryl compounds This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. One study found that a single dose of this compound resulted in a significant reduction in bacterial burden in a mouse model of N. meningitidis bacteremia .

Metabolic Pathways

It is known to form hydrophobic salts with amines and ammonium ions , suggesting that it may interact with enzymes or cofactors involved in these metabolic processes

Transport and Distribution

Its ability to form hydrophobic salts suggests that it may interact with transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetraphenylborate is synthesized by the reaction between sodium tetrafluoroborate and phenylmagnesium bromide: [ \text{NaBF}_4 + 4 \text{PhMgBr} \rightarrow 2 \text{MgBr}_2 + 2 \text{MgF}_2 + \text{NaBPh}_4 ] where Ph represents the phenyl group. A related synthesis involves the use of phenylsodium in place of the Grignard reagent .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium tetrafluoroborate with phenylmagnesium bromide under controlled conditions. The reaction is typically carried out in an organic solvent such as ether, and the product is purified by recrystallization from solvents like chloroform or acetone .

Chemical Reactions Analysis

Types of Reactions: Sodium tetraphenylborate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Sodium tetraphenylborate is unique due to its ability to confer lipophilicity to its salts, making them highly soluble in organic solvents. Similar compounds include:

  • Tetraphenylboron potassium
  • Tetraphenylboron ammonium
  • Tetraphenylboron rubidium
  • Tetraphenylboron caesium

Unlike smaller counteranions such as nitrate and halides, tetraphenylborate anions provide greater solubility and stability in nonpolar solvents .

Properties

IUPAC Name

sodium;tetraphenylboranuide
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InChI

InChI=1S/C24H20B.Na/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HFSRCEJMTLMDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Na+]
Source PubChem
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Molecular Formula

C24H20BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

4358-26-3 (Parent)
Record name Sodium tetraphenylborate
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DSSTOX Substance ID

DTXSID2059728
Record name Borate(1-), tetraphenyl-, sodium
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Molecular Weight

342.2 g/mol
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Physical Description

Snow-white solid; [Merck Index] White, light cream-colored, or pale grey powder; [Alfa Aesar MSDS]
Record name Sodium tetraphenylborate
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CAS No.

143-66-8
Record name Sodium tetraphenylborate
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Record name Sodium tetraphenylborate
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Record name Borate(1-), tetraphenyl-, sodium (1:1)
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Record name Borate(1-), tetraphenyl-, sodium
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Record name Sodium tetraphenylborate
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Record name SODIUM TETRAPHENYLBORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Sodium Tetraphenylborate has the molecular formula Na[B(C6H5)4] and a molecular weight of 342.22 g/mol.

A: NaBPh4 can decompose in acidic conditions, especially in the presence of palladium. [, ] This decomposition is influenced by factors like palladium and benzene concentrations, sodium ion concentration, and temperature. []

A: NaBPh4 serves as a titrant in volumetric methods for determining potassium content in various substances, including pharmaceuticals. [, , ] It forms a precipitate with potassium ions, allowing for quantitative analysis. [, , ]

A: Yes, a volumetric method using NaBPh4 as a titrant and Congo red as an indicator was established for this purpose. [] It works for non-ionics with more than 10 ethylene oxide units, with six units combining with one mole of NaBPh4. []

A: NaBPh4 precipitates both ammonium and cesium ions from aqueous solutions, enabling their recovery from waste streams. [] The precipitated salts can be further processed to isolate the desired ions. []

A: NaBPh4, in the presence of barium ions, forms pseudo-crown compounds with the poly(oxyethylene) portion of non-ionic surfactants. These compounds can then be titrated, allowing for their determination. []

A: NaBPh4 acts as a phenylating reagent in palladium-catalyzed reactions with aryl halides, leading to the formation of biaryl compounds. [, , ] This reaction is highly efficient, even with low catalyst loading, and can be accelerated using microwave irradiation. [, ]

A: Yes, NaBPh4 participates in cross-coupling reactions with aryl halides in water when catalyzed by polymer-supported palladium catalysts. [, ] This method offers an environmentally friendly approach to biaryl synthesis. [, ]

A: Using NaBPh4 with a Bedford-type palladacycle catalyst enables allylic arylation of cinnamyl acetates in water, even under an air atmosphere. [] This method produces high yields under mild conditions, highlighting the versatility of NaBPh4 in organic synthesis. []

A: Yes, NaBPh4 exhibits solubility in organic solvents such as acetone. This property is utilized in the recovery of cesium and ammonium ions from aqueous solutions. []

A: Studies demonstrate the accuracy and precision of these methods through recovery experiments and relative standard deviation (RSD) calculations. [, , , , ] The methods show good agreement with established techniques, confirming their reliability for quantitative analysis. [, , , , ]

A: Gravimetric methods using NaBPh4 are also established procedures for potassium determination. [, ] These methods, while accurate, can be more time-consuming compared to volumetric techniques. [, ]

ANone: Researchers utilize various analytical techniques, including:

  • Conductometry: This method measures the change in conductivity of a solution during titration with NaBPh4, useful for determining the concentration of various analytes. [, , , , ]
  • FTIR spectroscopy: This technique identifies functional groups and investigates interactions between molecules, providing insights into the structure and behavior of NaBPh4 in different systems. []
  • Gas chromatography: This method is employed for analyzing volatile compounds, particularly in studies involving the decomposition of NaBPh4. [, ]

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